tert-butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate
Description
tert-Butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate (CAS: 874949-35-6) is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine scaffold. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics due to its rigid, stereochemically defined structure . Its tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enabling selective reactivity in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[(3aR,4S,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODGRZURVLFVKM-UTLUCORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Tert-butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it impacts metabolic processes by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, either inhibiting or activating their function. This binding can lead to changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s interaction with enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s presence can alter metabolic flux, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within these compartments can affect its function, either enhancing or inhibiting its activity depending on the cellular context.
Comparison with Similar Compounds
tert-Butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate
- Structure : Incorporates a benzyl substituent at the C2 position of the pyrrolidine ring.
- Altered stereochemistry (3aS,6aR vs. 3aR,4S,6aS) reduces compatibility with enzyme active sites optimized for the 3aR configuration .
- Applications : Used in exploratory studies of neurokinin receptor antagonists.
Telaprevir (Protease Inhibitor)
- Structure : Contains an octahydrocyclopenta[c]pyrrole core but with additional cyclohexyl and pyrazine carbonyl groups.
- Key Differences :
- Molecular weight (C₃₆H₅₅N₇O₆, MW: 729.87 g/mol) is significantly higher than the target compound (C₁₂H₂₂N₂O₂, MW: 226.31 g/mol), affecting pharmacokinetics (e.g., longer half-life).
- Exhibits potent inhibitory activity against HCV NS3/4A protease (IC₅₀ = 10 nM) due to extended substituents enabling multi-point binding .
tert-Butyl ((3R,6R,8aR)-4-oxo-6-boronate hexahydropyrrolo-oxazin-3-yl)carbamate (11a)
- Structure: Features a boronate ester and oxazinone ring fused to the pyrrolidine system.
- Key Differences: The boronate ester introduces pH-dependent reactivity, enabling dynamic covalent binding to serine proteases. Demonstrates enhanced inhibitory potency (Ki = 0.8 µM) against prolyl oligopeptidase compared to non-boronated analogues .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis begins with bicyclic amine precursors, often derived from octahydrocyclopenta[c]pyrrole systems. A critical intermediate is the free amine form of the octahydrocyclopenta[c]pyrrol-4-yl group, which undergoes carbamate formation to introduce the tert-butyloxycarbonyl (Boc) protective group . For example, (3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-amine serves as the core structure, with stereochemistry preserved through chiral resolution or asymmetric synthesis .
Table 1: Common Starting Materials
Carbamate Formation via Boc Protection
The Boc group is introduced to the amine intermediate under mildly basic conditions. A representative procedure involves dissolving the amine in a toluene-water biphasic system, followed by the addition of Boc₂O and vigorous stirring at 25°C . pH adjustment to 7.0 using aqueous sodium hydroxide ensures optimal reaction conditions, minimizing side reactions such as over-alkylation or hydrolysis . After 3 hours, the organic layer is separated, cooled to 0°C, and filtered to isolate the Boc-protected product. This method achieves a 68% yield with a diastereomeric ratio (dr) of 95:5 for the desired (3aR,4S,6aS) isomer .
Key Reaction Parameters
-
Temperature : 25°C
-
Catalyst/Base : Sodium hydroxide
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Reaction Time : 3 hours
Stereochemical Control and Resolution
Achieving the correct stereochemistry at the 3aR,4S,6aS positions is critical. Asymmetric synthesis routes employ chiral catalysts or auxiliaries, while resolution methods leverage crystallization or chromatography to separate diastereomers . For instance, the patent WO2010062927A2 describes the use of enantioselective hydrogenation or enzymatic resolution to obtain the desired isomer . In one example, HPLC analysis confirmed a 95:5 dr after crystallization, highlighting the efficacy of pH-controlled precipitation .
Challenges in Stereoselectivity
-
Competing epimerization at the 4-position under basic conditions .
-
Solvent polarity influences diastereomer solubility, affecting resolution efficiency .
Purification and Analytical Characterization
Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from cold toluene . Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify purity and stereochemistry. For example, the proton NMR spectrum of the Boc-protected product shows distinct signals for the tert-butyl group (δ 1.4 ppm) and the carbamate NH (δ 5.1 ppm) .
Table 2: Analytical Data
| Parameter | Method | Observations |
|---|---|---|
| Purity | HPLC | 95% (area percent) |
| Diastereomeric Ratio | Chiral HPLC | 95:5 (3aR,4S,6aS vs. 3aS,4R,6aR) |
| Molecular Ion | MS (ESI+) | m/z 227.2 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
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Direct Boc Protection : Single-step reaction with Boc₂O, suitable for high-purity starting amines .
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Multi-Step Functionalization : Involves benzyl or sulfonyl protective groups prior to Boc introduction, as seen in derivatives like tert-butyl(3aR,4S,6aS)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ylcarbamate . The latter method adds complexity but improves solubility during intermediate steps .
Yield Optimization Strategies
Industrial-Scale Considerations
Scaling up synthesis requires addressing exothermic reactions during Boc protection. Pilot-scale protocols recommend slow addition of Boc₂O and efficient cooling systems . Additionally, recycling toluene via distillation improves cost-effectiveness . Suppliers like Ambeed and ChemScene offer custom synthesis services, emphasizing GMP-compliant production for pharmaceutical applications .
Q & A
Q. Methodological Answer :
- Key Steps :
- Protection of Amine Groups : Use tert-butoxycarbonyl (Boc) groups under inert atmospheres (e.g., N₂) to prevent side reactions. For example, dropwise addition of Boc₂O to amines in dichloromethane (DCM) at low temperatures (-78°C) minimizes undesired byproducts .
- Coupling Reactions : Employ pyrimidine or pyrrolo-pyrimidine intermediates with NaHCO₃ or DIEA as bases in polar aprotic solvents (e.g., DMAc or THF). Reaction optimization at 80°C for 12 hours enhances regioselectivity .
- Purification : Column chromatography with gradients of EtOAc/hexane or DCM/MeOH ensures separation of diastereomers or unreacted starting materials .
- Critical Parameters : Monitor pH during aqueous extractions (e.g., pH = 5 for acid quenching, pH = 10 for basic extraction) to isolate target compounds .
Advanced Research Question: What analytical techniques are critical for resolving structural ambiguities in bicyclic carbamate derivatives like this compound?
Q. Methodological Answer :
- Multi-Technique Approach :
- NMR Spectroscopy : Use ¹H-¹³C HMBC to confirm cyclopenta-pyrrolidine ring connectivity and Boc group attachment. NOESY distinguishes axial/equatorial substituents in the octahydro system .
- Chiral HPLC : Resolve enantiomeric impurities using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Validate optical purity (>99% ee) for pharmacological studies .
- X-ray Crystallography : Determine absolute stereochemistry (3aR,4S,6aS) for solid-state conformation analysis, especially when synthesizing analogs for structure-activity relationship (SAR) studies .
Advanced Research Question: How can researchers address contradictory data in reaction mechanisms involving cyclopenta[c]pyrrolidine intermediates?
Q. Methodological Answer :
- Mechanistic Probes :
- Isotopic Labeling : Introduce ¹³C or ²H labels at the carbamate carbonyl to track Boc group stability under acidic/basic conditions .
- Kinetic Studies : Use in-situ IR or LC-MS to monitor reaction progress. For example, Pd(PPh₃)₂Cl₂/CuI-catalyzed alkyne couplings may show competing pathways (e.g., Sonogashira vs. Glaser coupling) .
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict transition states for ring-closing steps, resolving discrepancies between experimental and theoretical yields .
Basic Research Question: What strategies ensure stability of tert-butyl carbamates during storage and handling?
Q. Methodological Answer :
- Stability Protocols :
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid exposure to humidity or strong acids/bases .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect decomposition products (e.g., free amines or tert-butanol) .
- Handling : Use gloveboxes for air-sensitive steps, especially during Pd-catalyzed reactions .
Advanced Research Question: How can enantiomeric impurities in the cyclopenta[c]pyrrolidine core impact biological activity, and how are they quantified?
Q. Methodological Answer :
- Impact Analysis :
- Biological Assays : Compare IC₅₀ values of enantiomerically pure vs. impure samples in enzyme inhibition assays (e.g., prolyl oligopeptidase) to assess stereochemical selectivity .
- Quantification Methods :
- Chiral SFC : Supercritical fluid chromatography with CO₂/ethanol modifiers achieves baseline separation of (3aR,4S,6aS) and (3aS,4R,6aR) enantiomers .
- MS/MS Fragmentation : Identify diagnostic ions (e.g., m/z 469 [M+H]⁺) to distinguish stereoisomers in complex mixtures .
Advanced Research Question: What computational tools predict the solubility and bioavailability of this carbamate derivative?
Q. Methodological Answer :
- In Silico Models :
- QSAR/QSPR : Use software like Schrödinger’s QikProp to calculate logP (≈2.5), polar surface area (≈70 Ų), and Caco-2 permeability for lead optimization .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to predict pharmacokinetic profiles .
- Cosolvency Studies : Validate predictions experimentally using ethanol/PEG-400 mixtures to enhance aqueous solubility (>5 mg/mL) for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
